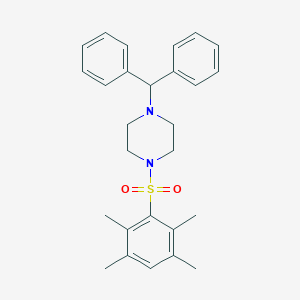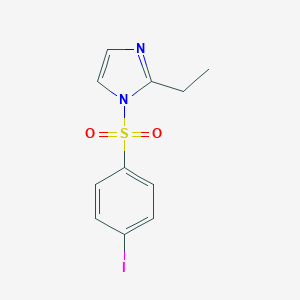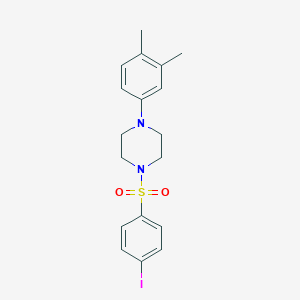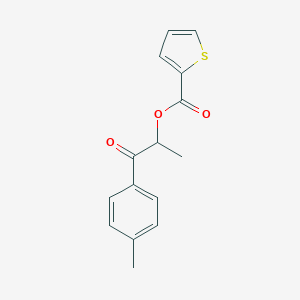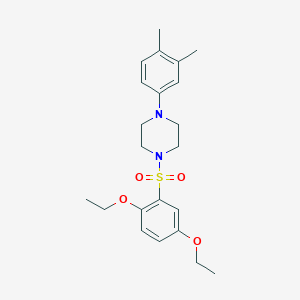
1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-diethoxybenzenesulfonyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common route includes the sulfonylation of 2,5-diethoxybenzene with a suitable sulfonyl chloride, followed by the nucleophilic substitution of the resulting sulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2,5-Dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,5-Diethoxybenzenesulfonyl)-4-phenylpiperazine: Lacks the dimethyl substitution on the phenyl ring.
1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine: Contains chlorine substituents instead of methyl groups.
Uniqueness: 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the combination of its ethoxy and dimethyl substituents, which can influence its chemical reactivity and biological activity. This specific arrangement of functional groups can result in distinct properties compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-5-27-20-9-10-21(28-6-2)22(16-20)29(25,26)24-13-11-23(12-14-24)19-8-7-17(3)18(4)15-19/h7-10,15-16H,5-6,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEVDZLZQYWWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Bis[(4-isopropylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B486236.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B486240.png)
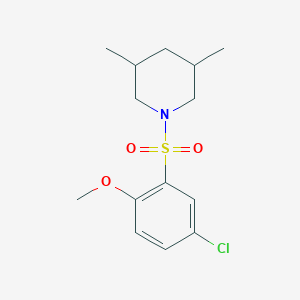
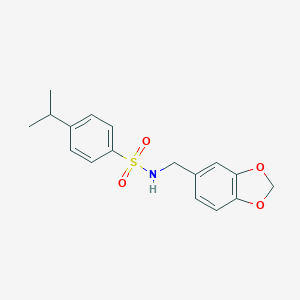
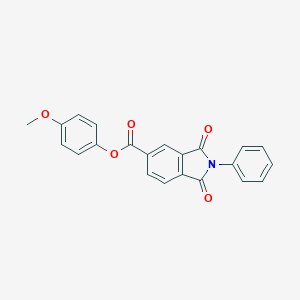
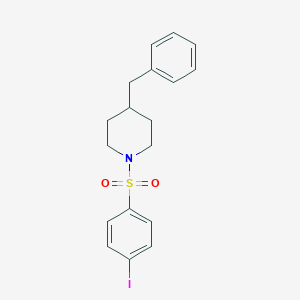
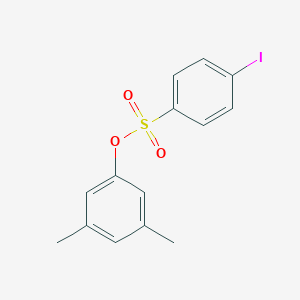
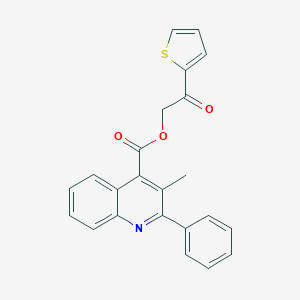
![1-(2-Fluorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B486264.png)
